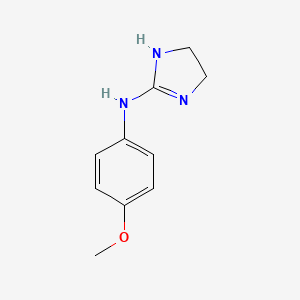

N-(4-methoxyphenyl)imidazolidin-2-imine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)imidazolidin-2-imine typically involves the reaction of 4-methoxyaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazolidine ring. The reaction conditions generally include heating the mixture at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-methoxyphenyl)imidazolidin-2-imine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidinones.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

Major Products Formed

Oxidation: Imidazolidinones.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that derivatives of N-(4-methoxyphenyl)imidazolidin-2-imine exhibit notable anticancer activities. A study synthesized a series of imidazolidinones, including this compound, and assessed their efficacy against various cancer cell lines. The findings suggested that structural modifications could enhance biological activity, emphasizing the importance of optimizing chemical structures for therapeutic purposes .

Mechanistic Insights

The compound has been shown to influence biochemical pathways associated with cancer cell proliferation and apoptosis. Increased levels of cyclic adenosine monophosphate (cAMP) were linked to altered gene expression related to these processes, providing insights into how this compound may exert its effects at the molecular level .

Vasodilatory Effects

This compound has been investigated for its potential vasodilatory effects. A patent describes its application in treating conditions associated with vascular constriction, suggesting that it may help lower blood pressure and improve blood flow . This highlights its potential therapeutic applications in cardiovascular diseases.

Antinociceptive Effects

Another area of research has focused on the antinociceptive properties of imidazolidinones, including this compound. Studies have indicated that certain derivatives can induce significant analgesic effects in animal models, making them candidates for pain management therapies .

Case Studies

Mecanismo De Acción

The mechanism of action of N-(4-methoxyphenyl)imidazolidin-2-imine involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The methoxy group on the phenyl ring can enhance the compound’s binding affinity through hydrophobic interactions .

Comparación Con Compuestos Similares

Similar Compounds

N-(4-methoxyphenyl)imidazolidin-2-one: Similar structure but with a carbonyl group instead of an imine.

N-(4-methoxyphenyl)imidazolidine: Lacks the imine functionality.

N-(4-methoxyphenyl)imidazole: Contains a different ring structure with three nitrogen atoms.

Uniqueness

N-(4-methoxyphenyl)imidazolidin-2-imine is unique due to its specific imine functionality, which allows it to participate in a variety of chemical reactions and interactions that are not possible with its analogs. This makes it a valuable compound for research and industrial applications .

Actividad Biológica

N-(4-methoxyphenyl)imidazolidin-2-imine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features an imidazolidin-2-imine core structure, which is known for its diverse pharmacological properties. This article reviews the available literature on the biological activity of this compound, focusing on its anticancer properties, antifungal activity, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2O, with a molecular weight of 192.21 g/mol. The compound consists of a five-membered ring containing two nitrogen atoms and a methoxyphenyl substituent, which influences its biological interactions.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. Preliminary studies have demonstrated its efficacy against various cancer cell lines, with mechanisms involving apoptosis induction and inhibition of cell proliferation.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on human cancer cell lines, revealing significant growth inhibition. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20 | Inhibition of cell cycle progression |

| A549 (Lung Cancer) | 18 | Activation of caspase pathways |

Antifungal Activity

In addition to its anticancer properties, this compound has shown antifungal activity against various strains of Candida species.

Antifungal Efficacy

A comparative analysis was conducted to assess the antifungal activity of this compound against standard antifungal agents like clotrimazole. The minimum inhibitory concentration (MIC) values are presented in Table 2.

| Compound | MIC (mg/L) | Reference Strains Tested |

|---|---|---|

| This compound | 250–1000 | C. albicans, C. parapsilosis |

| Clotrimazole | 0.06–7.8 | C. albicans clinical isolates |

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Targets : The structural features allow it to engage with specific receptors or enzymes involved in cancer progression or microbial resistance pathways.

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes critical for fungal growth, suggesting a potential mechanism for its antifungal activity.

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-14-9-4-2-8(3-5-9)13-10-11-6-7-12-10/h2-5H,6-7H2,1H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGHVGWHOPGTES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.